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Compound of Interest

Compound Name: 5-Chloropyridine-2-sulfonamide

CAS No.: 19506-41-3

Cat. No.: B098301

Introduction: The Strategic Value of 5-Chloropyridine-2-sulfonamide in Medicinal Chemistry

The pyridine ring is a cornerstone of modern pharmacology, recognized as a "privileged" scaffold due to its prevalence in a vast number of FDA-appro

agents.[3][4] When combined with a sulfonamide moiety—a classic pharmacophore known for its diverse biological activities and utility as a bioisoste

5-Chloropyridine-2-sulfonamide emerges as a particularly versatile building block. This molecule presents two primary, orthogonal handles for chem

electron-withdrawing sulfonamide group, renders the C2-chloro substituent susceptible to a range of transformations.[7][8] This guide provides an in-d

Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
Scientific Rationale & Mechanistic Insight
Nucleophilic Aromatic Substitution (SNAr) is a powerful method for displacing the C2-chloro group on the 5-Chloropyridine-2-sulfonamide core. The

group, stabilizes the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack.[10][11] This stabilization lowers the

as amines, alkoxides, and thiolates.
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Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol 1: SNAr with Amine Nucleophiles (Amination)
This protocol describes a general procedure for the synthesis of 2-amino-5-chloropyridine-2-sulfonamide derivatives.

Materials:

5-Chloropyridine-2-sulfonamide (1.0 equiv)

Primary or Secondary Amine (1.2 - 2.0 equiv)
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Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

Solvent: Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

To a dry round-bottom flask, add 5-Chloropyridine-2-sulfonamide (1.0 equiv) and the chosen base (2.0 equiv).

Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

Add the anhydrous solvent (e.g., DMSO) via syringe, followed by the amine nucleophile (1.2 equiv).

Heat the reaction mixture to 80-120 °C with vigorous stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typicall

Upon completion, cool the reaction to room temperature and pour it into ice-water.

If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-chloropyridine derivative.

Data Summary: Representative SNAr Reactions
Nucleophile Base Solvent

Benzylamine K₂CO₃ DMSO

Morpholine DIPEA NMP

Sodium Methoxide N/A Methanol

Sodium Thiophenoxide K₂CO₃ DMF

Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Scientific Rationale & Mechanistic Insight
For transformations that are difficult to achieve via SNAr, particularly for the formation of C-C and certain C-N bonds, palladium-catalyzed cross-coupl

catalyst systems, especially those employing bulky, electron-rich phosphine ligands, has made their use routine.[8][14][15] These ligands facilitate the

Section 2A: Suzuki-Miyaura Coupling for C-C Bond Formation
Causality & Experimental Choices: The Suzuki-Miyaura reaction is a robust method for creating a C(sp²)-C(sp²) bond between 5-chloropyridine-2-su
group from the activated boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol 2: Suzuki-Miyaura Coupling

Materials:

5-Chloropyridine-2-sulfonamide (1.0 equiv)

Arylboronic acid or ester (1.2-1.5 equiv)[14]
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Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%) or Palladium(II) Acetate (Pd(OAc)₂) (2 mo

Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture) or Dimethoxyethane (DME)[14]

Schlenk flask or microwave vial, inert atmosphere setup

Procedure:

To a flame-dried Schlenk flask, add 5-Chloropyridine-2-sulfonamide (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(

Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

Add the degassed solvent (e.g., 1,4-Dioxane/Water, 4:1) via syringe.

Heat the reaction mixture to 80-100 °C with vigorous stirring.[12] Microwave irradiation (120-150 °C for 15-60 minutes) can also be effective.[12]

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 8-24 hours.[12]

After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

Transfer the filtrate to a separatory funnel, wash with water and then brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Section 2B: Buchwald-Hartwig Amination for C-N Bond Formation
Causality & Experimental Choices: The Buchwald-Hartwig amination is a premier method for forming C-N bonds, often succeeding where SNAr fails, 

biarylphosphine ligands (e.g., XPhos, RuPhos) are essential as they promote the formation of a monoligated, 14-electron Pd(0) species, which is high

coordinate to the palladium center.[8][21]
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Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling.
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Experimental Protocol 3: Buchwald-Hartwig Amination

Materials:

5-Chloropyridine-2-sulfonamide (1.0 equiv)

Amine (1.2 equiv)

Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%) or a G3/G4 Palladacycle Precatalyst (2 mol%)[8][21]

Ligand: XPhos, RuPhos, or BrettPhos (4 mol%)[21]

Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv)[21]

Solvent: Anhydrous, deoxygenated Toluene or 1,4-Dioxane

Glovebox or Schlenk line setup

Procedure:

In a glovebox or under a strict stream of inert gas: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (4 mol%) to a

Add the anhydrous, deoxygenated solvent (e.g., Toluene) and stir for 10 minutes to form the active catalyst complex.

In a separate flask, add 5-Chloropyridine-2-sulfonamide (1.0 equiv) and the base (e.g., NaOtBu, 1.4 equiv). Evacuate and backfill this flask with 

Transfer the catalyst solution to the flask containing the substrate and base via cannula or syringe.

Add the amine (1.2 equiv) via syringe.

Heat the reaction mixture to 100-110 °C with vigorous stirring.[8]

Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.[21]

After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate 

Purify the crude product by column chromatography on silica gel.

Data Summary: Representative Cross-Coupling Reactions
Reaction Type Coupling Partner Catalyst / Ligand

Suzuki 4-Methoxyphenylboronic acid Pd(dppf)Cl₂

Suzuki 3-Thienylboronic acid Pd(OAc)₂ / SPhos

Buchwald-Hartwig Aniline Pd₂(dba)₃ / XPhos

Buchwald-Hartwig N-Methylpiperazine XPhos-Pd-G3

Part 3: Emerging Strategies - Direct C-H Functionalization
Conceptual Overview
Direct C-H functionalization represents the cutting edge of synthetic efficiency, aiming to form new bonds without pre-functionalized starting materials

developed to selectively activate C-H bonds at the C3 and C4 positions, which are not accessible through the previously described methods.[23] The 

Chloropyridine-2-sulfonamide are not yet widely established, this remains a promising area for future exploration, offering a more atom-economical
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Caption: Conceptual workflow comparing classical and C-H functionalization.

Safety Precautions & Best Practices
Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen, which can deactivate the catalyst.[12] All such reactions must be perform

Reagent Handling: Strong bases like sodium tert-butoxide (NaOtBu) and sodium hydride (NaH) are pyrophoric and moisture-sensitive. Handle them

Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a fume hood using appropriate personal protective equipm

Solvents: Anhydrous solvents like Toluene, Dioxane, and THF are flammable. Heating should be conducted using a heating mantle or oil bath with 

Conclusion
5-Chloropyridine-2-sulfonamide is a highly valuable and adaptable scaffold for the synthesis of novel chemical entities in drug discovery. Its reactiv

coupling reactions. By understanding the underlying mechanisms and carefully selecting the appropriate reagents and conditions as outlined in these

therapeutics. The continued evolution of synthetic methods, particularly in the area of C-H activation, promises to further expand the synthetic utility o
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
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